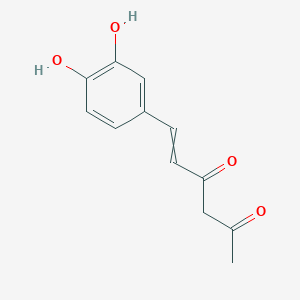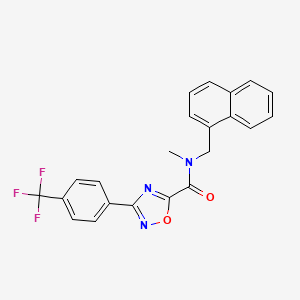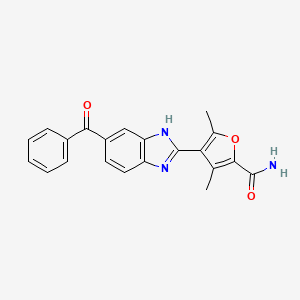
4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzoyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The benzoyl group is then introduced via Friedel-Crafts acylation, followed by the formation of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and exerting various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mebendazole: A benzimidazole derivative with similar structural features, used as an anthelmintic.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Fenbendazole: A benzimidazole compound used in veterinary medicine.
Uniqueness
4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920285-99-0 |
|---|---|
Formule moléculaire |
C21H17N3O3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(6-benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-11-17(12(2)27-19(11)20(22)26)21-23-15-9-8-14(10-16(15)24-21)18(25)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,26)(H,23,24) |
Clé InChI |
XYHGSTHZHLZGCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



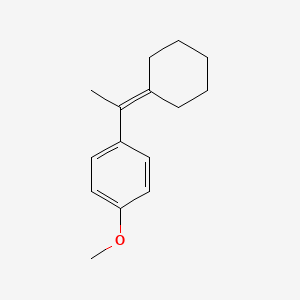
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
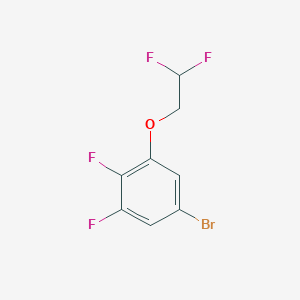
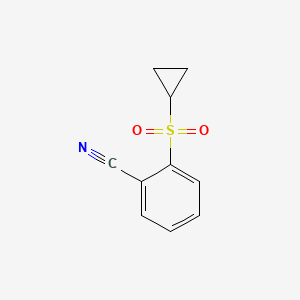
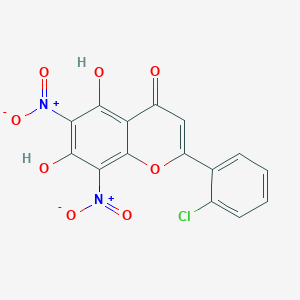
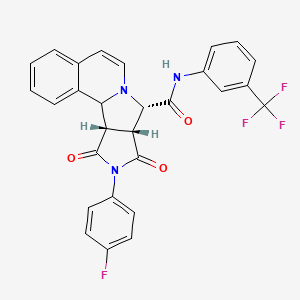
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
